molecular formula C16H14BrN3O3S2 B3729691 N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide CAS No. 5918-22-9

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide

Cat. No.: B3729691
CAS No.: 5918-22-9
M. Wt: 440.3 g/mol
InChI Key: WVFVXQDJWBGWFE-UHFFFAOYSA-N
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Description

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide is a synthetic small molecule featuring a benzothiazole core substituted with a bromine atom at the 6-position and a dimethylsulfamoylbenzamide moiety at the 2-position.

The compound’s design integrates a brominated benzothiazole ring, which may enhance electrophilic reactivity and binding affinity to biological targets, alongside the dimethylsulfamoyl group, which contributes to solubility and metabolic stability. Such features are critical in drug discovery for optimizing pharmacokinetics and target engagement.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O3S2/c1-20(2)25(22,23)12-6-3-10(4-7-12)15(21)19-16-18-13-8-5-11(17)9-14(13)24-16/h3-9H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFVXQDJWBGWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362027
Record name N-(6-Bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5918-22-9
Record name N-(6-Bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide typically involves the following steps:

    Bromination of Benzothiazole: The starting material, 1,3-benzothiazole, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 6th position of the benzothiazole ring.

    Formation of Benzamide Derivative: The brominated benzothiazole is then reacted with 4-(dimethylsulfamoyl)benzoic acid or its derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position of the benzothiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in the presence of a suitable solvent (e.g., DMF, DMSO) and a base (e.g., NaH, KOH).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions (e.g., HCl, H2SO4) or basic conditions (e.g., NaOH, KOH).

Major Products Formed

    Substitution Reactions: Formation of substituted benzothiazole derivatives.

    Oxidation Reactions: Formation of oxidized products such as sulfoxides or sulfones.

    Reduction Reactions: Formation of reduced products such as amines or alcohols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Research: The compound is used as a tool in biological research to study the mechanisms of action of benzothiazole derivatives and their interactions with biological macromolecules.

    Materials Science:

    Agrochemicals: The compound has been explored for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.

Mechanism of Action

The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, in the context of its anticancer activity, the compound may inhibit the activity of key enzymes involved in cell proliferation and survival, leading to the induction of apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Key Observations :

  • The target compound and compound 50 share the dimethylsulfamoyl group but differ in the core heterocycle (benzothiazole vs. thiazole) and substituents (6-bromo vs. 4-bromophenyl). The bromine placement may influence steric interactions and electronic effects.
  • Compound 2D216 replaces the dimethylsulfamoyl with a piperidinylsulfonyl group, which could alter membrane permeability due to increased lipophilicity.
  • The compound in introduces a 3-ethyl group on the benzothiazole ring, forming a ylidene structure. This modification likely enhances conformational rigidity and may affect binding kinetics .

Pharmacological Activity

  • NF-κB Activation: Compound 50 and 2D216 were identified in a high-throughput screen (HTS) as potent enhancers of LPS-induced NF-κB signaling, with prolonged activity at 5- and 12-hour timepoints .
  • Adjuvant Potentiation: The aminothiazole/benzothiazole scaffold in these compounds is associated with immunostimulatory effects, possibly through interactions with kinases or transcription factors involved in TLR pathways .

Physicochemical Properties

A comparison of computed properties (where available):

Property Target Compound (Estimated) Compound 50 (Estimated) Compound in
XLogP3 ~3.5 ~3.8 3.8
Hydrogen Bond Acceptors 5 5 5
Topological Polar Surface Area ~104 Ų ~104 Ų 104 Ų
Rotatable Bonds 4 5 4

Implications :

  • The higher XLogP3 of compound 50 and the compound suggests greater lipophilicity, which may enhance cell permeability but reduce aqueous solubility.
  • The target compound’s lower molecular weight (estimated) could favor better bioavailability compared to the analog.

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : Bromine at the 6-position (target compound) vs. 4-bromophenyl (compound 50) may confer distinct electronic effects on the heterocycle, influencing target binding. The dimethylsulfamoyl group appears critical for maintaining solubility without sacrificing potency .
  • Synthetic Accessibility : The absence of complex substituents (e.g., piperidinyl in 2D216) in the target compound may simplify synthesis, though bromination regioselectivity on the benzothiazole ring could pose challenges.

Biological Activity

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, including anticancer, anticonvulsant, and antimicrobial properties. The unique structure of this compound, characterized by the presence of a bromine atom and a dimethylsulfamoyl group, allows it to interact with various biological targets.

  • IUPAC Name: this compound
  • Molecular Formula: C16H14BrN3O3S
  • Molecular Weight: 440.33 g/mol
  • CAS Registry Number: 5918-22-9

The biological activity of this compound is attributed to its ability to bind with specific molecular targets, including enzymes and receptors. This binding can modulate their activity, leading to various biological effects:

  • Anticancer Activity : The compound may inhibit key enzymes involved in cell proliferation and survival, promoting apoptosis in cancer cells.
  • Anticonvulsant Properties : A study on related benzothiazole derivatives indicated potential anticonvulsant effects without significant neurotoxicity .
  • Antimicrobial Effects : Preliminary studies suggest that benzothiazole derivatives possess antimicrobial properties, although specific data for this compound is limited.

Biological Activity Data

The following table summarizes various studies that have assessed the biological activity of benzothiazole derivatives similar to this compound:

Study ReferenceBiological Activity AssessedResults
Anticonvulsant ActivityCompounds showed effectiveness in MES and scPTZ screens without neurotoxicity.
Anticancer ActivityInduced apoptosis in cancer cell lines; specific mechanisms still under investigation.
Structural AnalysisInsights into molecular interactions that may influence biological activity.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the inhibition of specific kinases that regulate cell cycle progression and survival pathways.

Anticonvulsant Effects

A series of benzothiazole derivatives were evaluated for their anticonvulsant properties using the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test. The results indicated that compounds with similar structures exhibited significant anticonvulsant activity while maintaining a favorable safety profile regarding neurotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide

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